5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine
Description
Properties
Molecular Formula |
C5H2ClIN4 |
|---|---|
Molecular Weight |
280.45 g/mol |
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11) |
InChI Key |
NSHONLWGWWUPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC2=NNC(=C21)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyrazole with 2,3-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrazolo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown significant antibacterial properties in vitro, comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity. In animal models, it exhibited a dose-dependent reduction in inflammation markers, indicating its potential as an anti-inflammatory agent .
- Anticancer Properties : Research has highlighted the anticancer potential of pyrazolo derivatives. In cell viability assays against various cancer cell lines, including prostate cancer cells, significant reductions in viability were observed at low concentrations .
Case Study 1: Anticancer Activity
A notable study evaluated the anticancer effects of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine against prostate cancer cells. The compound was tested at various concentrations, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using carrageenan-induced edema models in mice. Results indicated that the compound reduced inflammation markers comparably to indomethacin, a well-known anti-inflammatory drug. This highlights its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine depends on its specific application. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, blocking its activity and thereby inhibiting cell proliferation pathways. The molecular targets and pathways involved can vary, but common targets include receptor tyrosine kinases and other signaling proteins involved in cell growth and survival .
Comparison with Similar Compounds
The structural and functional properties of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine can be contextualized by comparing it to related derivatives. Below is a detailed analysis, supported by a data table and research findings.
Table 1: Key Pyrazolo[3,4-c]Pyridazine Derivatives and Their Properties
Key Observations:
Halogen vs. Amino Substituents: The iodine and chlorine substituents in 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine enhance its electrophilicity, making it suitable for cross-coupling reactions (e.g., with boronic acids in Suzuki reactions) . In contrast, the amino group in 3-amino derivatives facilitates nucleophilic reactions, such as condensations with carbonyl compounds . Example: The iodine atom in the target compound allows for efficient Pd-catalyzed couplings, as demonstrated in the synthesis of kinase inhibitor DW21302-A , whereas 3-amino derivatives are used to construct pyrimidine-fused systems .
Impact of Electron-Withdrawing Groups (EWGs): Chlorine and iodine (EWGs) increase the compound’s stability and influence its electronic properties, which is critical for interactions with biological targets. For instance, in antimicrobial studies, derivatives with EWGs like Cl and NO₂ exhibited enhanced antifungal activity compared to electron-donating groups (e.g., OMe) .
Synthetic Flexibility: The iodinated derivative is synthesized in two steps (hydrazine cyclization + iodination) with moderate yields (~80%) , while 3,5-diaryl derivatives require multistep sequences involving hydrazonoyl halides and arylboronic acids .
Physicochemical and Reactivity Profiles
Reactivity in Cross-Coupling :
- The iodine atom in 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine undergoes Suzuki reactions at milder conditions (90°C, 12 h) compared to brominated analogs, which often require higher temperatures or longer durations .
- Chlorine at C5 remains inert under these conditions, allowing selective functionalization at C3 .
Stability: Halogenated derivatives generally exhibit greater thermal and oxidative stability than amino- or hydroxy-substituted analogs, as seen in their use as intermediates in multistep syntheses .
Biological Activity
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine features a fused pyrazole and pyridazine ring system with chlorine and iodine substituents that enhance its reactivity. The presence of these halogens is believed to contribute to its biological activity, particularly in drug discovery contexts.
Synthesis
The synthesis of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Utilizing chlorination and iodination reactions on precursor compounds.
- Cyclization Reactions : Employing cyclization techniques to form the fused heterocyclic structure.
Each method offers distinct advantages regarding yield and scalability, which are crucial for further biological testing.
Antiproliferative Properties
Research indicates that compounds structurally related to 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine | MCF-7 (Breast Cancer) | TBD |
| Related Pyrazolo Compounds | MV4-11 (Leukemia) | 0.0227 |
| 4-(2,6-Diphenyl)Pyrazolo Derivative | K562 (Leukemia) | TBD |
Preliminary studies suggest that the compound may induce apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways, which are critical in programmed cell death .
The biological activity of 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for various kinases involved in cancer progression.
- Receptor Interaction : Binding affinity studies indicate possible interactions with specific receptors and enzymes, suggesting therapeutic effects in cancer treatment.
Advanced molecular docking studies are essential to elucidate the binding mechanisms and affinities towards specific biological targets .
Study 1: Anticancer Activity
A study focusing on pyrazolo derivatives demonstrated that modifications at the 5-position significantly influenced antiproliferative activity against breast cancer cell lines. The presence of halogen substituents was linked to enhanced potency compared to unsubstituted analogs. This highlights the importance of structural modifications in optimizing biological activity .
Study 2: Kinase Inhibition
Another investigation explored the kinase inhibition profile of pyrazolo derivatives, identifying several compounds with selective activity against cyclin-dependent kinases (CDKs). These findings suggest that 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine may also act as a CDK inhibitor, providing a pathway for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of 5-aminopyrazole precursors. For example, 5-amino-4-cyanopyrazole derivatives can undergo benzoylation followed by cyclization using NaOH/H₂O₂ under reflux (60–80°C) to form the pyridazine core . Chlorination at the 5-position can be achieved with POCl₃ (reflux, 110°C, 6–8 hours), while iodination at the 3-position may employ KI/CuI in DMF under catalytic Ullmann conditions . Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 10 mol% CuI) to enhance yield.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm for pyridazine) and substituents (e.g., Cl and I deshield adjacent carbons) .
- IR : Detect C-Cl (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretches, with pyridazine ring vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~310) and fragmentation patterns (e.g., loss of Cl or I groups) . Cross-reference with databases like NIST for validation.
Q. What strategies enable regioselective functionalization of the pyridazine ring?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., iodine in THF) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) for C-C bond formation at halogenated sites .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during characterization of derivatives?
- Methodological Answer : Contradictions may arise from solvent polarity effects (e.g., DMSO vs. CDCl₃ shifting NMR peaks) or tautomerism. Use X-ray crystallography to unambiguously assign structure, as seen in pyridazino-pyrrolo oxazinone derivatives . For ambiguous MS fragments, employ high-resolution MS (HRMS) with <5 ppm error tolerance .
Q. What computational methods predict reactivity and regioselectivity in substitution reactions?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces (e.g., using Gaussian 16) to identify electron-deficient sites prone to nucleophilic attack (e.g., C-5 for Cl substitution) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize functional groups for synthesis .
Q. How to analyze the compound’s stability under varying pH, temperature, and light conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C indicates thermal stability) .
- HPLC Monitoring : Track degradation products at accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Use C18 columns with acetonitrile/water gradients .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation via UV-Vis spectroscopy (λmax ~270 nm for pyridazine) .
Data Contradiction & Optimization
Q. Why might iodination yields vary across batches, and how can this be mitigated?
Q. What are common pitfalls in crystallizing halogenated pyridazine derivatives, and how are they addressed?
- Methodological Answer : Poor crystallization may arise from planar molecular geometry. Use mixed solvents (e.g., EtOH/water) for slow evaporation. For stubborn cases, employ vapor diffusion (hexane into DCM) . Single-crystal X-ray diffraction confirms packing motifs and halogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
